8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an iodine atom at the 8th position, a methyl group at the 4th position, and an acetate ester at the 7th position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Iodination: The 8th position of the coumarin ring is iodinated using iodine and a suitable oxidizing agent.
Acetylation: The hydroxyl group at the 7th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The chromenone core can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the chromenone core.
Reduction: Reduced forms of the chromenone.
Hydrolysis: 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one.
Scientific Research Applications
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: Employed in studies to understand the biological pathways and mechanisms of coumarin derivatives.
Industrial Applications: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various biological targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but with a benzenesulfonate group instead of an acetate ester.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the iodine atom at the 8th position.
7-hydroxy-4-methylcoumarin: The precursor compound without the iodine and acetate groups.
Uniqueness
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts .
Properties
IUPAC Name |
(8-iodo-4-methyl-2-oxochromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO4/c1-6-5-10(15)17-12-8(6)3-4-9(11(12)13)16-7(2)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOCOVBSNQHYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.